molecular formula C24H33BO3 B11955594 Tris(1-ethynylcyclohexyl) borate CAS No. 5463-75-2

Tris(1-ethynylcyclohexyl) borate

Cat. No.: B11955594
CAS No.: 5463-75-2
M. Wt: 380.3 g/mol
InChI Key: LHERKSXYIXCMIE-UHFFFAOYSA-N
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Description

Tris(1-ethynylcyclohexyl) borate is a boron-containing compound with the molecular formula C24H33BO3 and a molecular weight of 380.34 g/mol . This compound is known for its unique structure, which includes three ethynylcyclohexyl groups attached to a borate core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(1-ethynylcyclohexyl) borate typically involves the reaction of boric acid with 1-ethynylcyclohexanol under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as a strong acid or base, to facilitate the esterification process. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tris(1-ethynylcyclohexyl) borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic acids, borate esters, and substituted borate compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

Tris(1-ethynylcyclohexyl) borate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(1-ethynylcyclohexyl) borate involves its interaction with molecular targets through its borate core and ethynyl groups. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through covalent and non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2-cyclohexylcyclohexyl) borate
  • Tris(2-ethylhexyl) borate
  • Tris(3,3,5-trimethylhexyl) borate
  • Tris(1-isobutyl-3-methylbutyl) borate
  • Tris(decyl) borate
  • Tris(trimethylsilyl) borate
  • Tris(2,2,2-trifluoroethyl) borate
  • Tris(dimethylamino)borane
  • Tris(pentafluorophenyl)borane

Uniqueness

Tris(1-ethynylcyclohexyl) borate is unique due to its ethynyl groups, which provide distinct reactivity and the ability to form stable complexes with various biomolecules. This makes it particularly valuable in applications requiring specific interactions with biological targets .

Properties

CAS No.

5463-75-2

Molecular Formula

C24H33BO3

Molecular Weight

380.3 g/mol

IUPAC Name

tris(1-ethynylcyclohexyl) borate

InChI

InChI=1S/C24H33BO3/c1-4-22(16-10-7-11-17-22)26-25(27-23(5-2)18-12-8-13-19-23)28-24(6-3)20-14-9-15-21-24/h1-3H,7-21H2

InChI Key

LHERKSXYIXCMIE-UHFFFAOYSA-N

Canonical SMILES

B(OC1(CCCCC1)C#C)(OC2(CCCCC2)C#C)OC3(CCCCC3)C#C

Origin of Product

United States

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